molecular formula C10H15N5O2 B15199499 2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine

2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine

Cat. No.: B15199499
M. Wt: 237.26 g/mol
InChI Key: IUEZORSCNGPVFV-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine involves several steps. One common method involves the reaction of 4-chloro-3-nitropyridine with 4-methylpiperazine under specific conditions. The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in the body, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-(4-Methylpiperazin-1-yl)-3-nitropyridin-4-amine can be compared with other piperazine derivatives such as:

    4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.

    N-[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: Investigated for its anticancer activity

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-13-4-6-14(7-5-13)10-9(15(16)17)8(11)2-3-12-10/h2-3H,4-7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEZORSCNGPVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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